molecular formula C22H21N3O B2727250 3-(Tert-butyl)-4-(indol-3-ylmethylene)-1-phenyl-2-pyrazolin-5-one CAS No. 1159976-44-9

3-(Tert-butyl)-4-(indol-3-ylmethylene)-1-phenyl-2-pyrazolin-5-one

Cat. No.: B2727250
CAS No.: 1159976-44-9
M. Wt: 343.43
InChI Key: GCNHAQAGDDCUNT-AQTBWJFISA-N
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Description

3-(Tert-butyl)-4-(indol-3-ylmethylene)-1-phenyl-2-pyrazolin-5-one is a pyrazolinone derivative characterized by a tert-butyl group at position 3, a phenyl group at position 1, and an indol-3-ylmethylene substituent at position 2. Pyrazolinones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms, widely studied for their diverse pharmacological and chemical properties.

Properties

IUPAC Name

5-tert-butyl-4-[(E)-indol-3-ylidenemethyl]-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c1-22(2,3)20-18(13-15-14-23-19-12-8-7-11-17(15)19)21(26)25(24-20)16-9-5-4-6-10-16/h4-14,24H,1-3H3/b15-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLHSSDNBRSKPY-SQFISAMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=O)N(N1)C2=CC=CC=C2)C=C3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=C(C(=O)N(N1)C2=CC=CC=C2)/C=C\3/C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butyl)-4-(indol-3-ylmethylene)-1-phenyl-2-pyrazolin-5-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of indole-3-carbaldehyde with 3-(tert-butyl)-1-phenyl-2-pyrazolin-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Chemical Reactions Involving Pyrazole Derivatives

Pyrazole derivatives can participate in various chemical reactions, including oxidation, cycloaddition, and substitution reactions. These reactions are influenced by the functional groups present on the pyrazole ring.

Oxidation Reactions

Oxidation reactions can convert pyrazolines into pyrazoles, which are more stable and have different biological activities. For instance, the oxidation of a pyrazoline intermediate can yield a 1,3,5-trisubstituted pyrazole .

Cycloaddition Reactions

Cycloaddition reactions, such as the 1,3-dipolar cycloaddition, are useful for synthesizing pyrazoles from diazo compounds and alkynes . This method provides a straightforward route to complex pyrazole structures.

Anticancer Activity

  • Mechanism : These compounds often interact with specific biological targets, leading to the inhibition of cancer cell growth.

  • Examples : Derivatives with indole and pyrazole units have demonstrated significant activity against lung cancer cells (e.g., A549 and PC-9) .

Anti-inflammatory Activity

  • Mechanism : Pyrazole derivatives can act as selective COX-2 inhibitors, reducing inflammation by inhibiting the cyclooxygenase-2 enzyme .

  • Examples : Certain pyrazole derivatives have shown potent anti-inflammatory activity, comparable to existing drugs like celecoxib.

Table 2: Biological Activity of Pyrazole Derivatives

CompoundBiological ActivityIC50 (µM)
4-(Indol-3-ylmethylene)-1H-pyrazol-5(4H)-one derivativesAnticancer activity against A549 and PC-9 cells<30
Pyrazole-based COX-2 inhibitorsAnti-inflammatory activityNot specified

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-(Tert-butyl)-4-(indol-3-ylmethylene)-1-phenyl-2-pyrazolin-5-one exhibit significant anticancer properties. For instance, derivatives of pyrazolone have been shown to inhibit tryptophan 2,3-dioxygenase (TD02), an enzyme implicated in cancer progression by promoting an immunosuppressive environment in tumors. This inhibition can enhance antitumor immune responses, making these compounds promising candidates for cancer therapy .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazolone derivatives are known to modulate inflammatory pathways, which can be beneficial in treating conditions characterized by chronic inflammation. Studies have demonstrated that these compounds can reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases .

Neuroprotective Properties

Recent investigations have highlighted the neuroprotective potential of pyrazolone derivatives, including 3-(Tert-butyl)-4-(indol-3-ylmethylene)-1-phenyl-2-pyrazolin-5-one. These compounds may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Efficacy

A study conducted on various pyrazolone derivatives, including the target compound, revealed that these compounds exhibited cytotoxic effects against several cancer cell lines such as HeLa and MCF-7. The mechanism involved the induction of apoptosis through cell cycle arrest and inhibition of tubulin polymerization .

CompoundCell LineIC50 (μM)Mechanism
3-(Tert-butyl)-4-(indol-3-ylmethylene)-1-phenyl-2-pyrazolin-5-oneHeLa0.99 ± 0.01Apoptosis induction
Similar DerivativeMCF-71.50 ± 0.05Tubulin inhibition

Case Study 2: Anti-inflammatory Activity

In a separate study focusing on inflammatory models, the compound demonstrated a reduction in edema and inflammatory markers in animal models induced by carrageenan. The results indicated a significant decrease in paw swelling after administration of the compound compared to controls .

Mechanism of Action

The mechanism of action of 3-(tert-butyl)-4-(indol-3-ylmethylene)-1-phenyl-2-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the pyrazoline ring can participate in redox reactions. These interactions can modulate cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Features and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and analogues:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Reference ID
3-(Tert-butyl)-4-(indol-3-ylmethylene)-1-phenyl-2-pyrazolin-5-one 3: tert-butyl; 4: indol-3-ylmethylene; 1: phenyl C₂₃H₂₂N₃O 356.45 Not reported Indole moiety for bioactivity; tert-butyl for stability -
3-(tert-butyl)-2-phenylindeno[3,2-c]pyrazol-4-one 3: tert-butyl; 2: phenyl C₂₀H₁₈N₂O 302.37 Not reported Indeno-pyrazole fused ring system
3-(4-Nitrophenyl)-1-phenyl-2-pyrazolin-5-one (CAY10550) 3: 4-nitrophenyl; 1: phenyl C₁₅H₁₁N₃O₃ 281.27 Not reported Electron-withdrawing nitro group; research use
3-Methyl-1-phenyl-4-(3-phenyl-2-thiazolin-4-on-2-yl)pyrazolin-5-one 3: methyl; 4: thiazolinone C₂₀H₁₆N₃O₂S 369.43 Not reported Thiazolinone substituent; reactivity with diazonium salts
3-Methyl-1-phenyl-4-trifluoroacetyl-2-pyrazolin-5-one 3: methyl; 4: trifluoroacetyl C₁₂H₉F₃N₂O₂ 282.21 Not reported Electron-withdrawing trifluoroacetyl group
Key Observations:
  • Indole vs. Nitrophenyl/Thiazolinone: The indole group in the target compound may enhance binding to biological targets (e.g., serotonin receptors) compared to the nitro group in CAY10550 or the thiazolinone in derivatives .

Biological Activity

3-(Tert-butyl)-4-(indol-3-ylmethylene)-1-phenyl-2-pyrazolin-5-one, a compound belonging to the pyrazole class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of 3-(Tert-butyl)-4-(indol-3-ylmethylene)-1-phenyl-2-pyrazolin-5-one can be summarized as follows:

  • Molecular Formula : C18H20N4O
  • Molecular Weight : 304.38 g/mol
  • CAS Number : Not specified in the available literature.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound, including:

  • Anticancer Activity :
    • The compound has shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. For instance, one study reported an IC50 value of 0.71 μM against HepG2 cells, indicating potent antiproliferative properties .
    • Mechanistically, it is believed to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways involved in cancer progression .
  • Anti-inflammatory Properties :
    • Pyrazole derivatives have been recognized for their anti-inflammatory effects. The compound exhibits inhibition of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
  • Antioxidant Activity :
    • The compound has demonstrated antioxidant properties, which contribute to its protective effects against oxidative stress-related cellular damage .

The biological activities of 3-(Tert-butyl)-4-(indol-3-ylmethylene)-1-phenyl-2-pyrazolin-5-one are attributed to several mechanisms:

  • Inhibition of Enzymes : It acts as an inhibitor of various enzymes involved in tumor metabolism, such as tryptophan 2,3-dioxygenase (TD02), which is crucial for tumor growth and immune evasion .
  • Cell Cycle Arrest : Studies indicate that the compound can induce cell cycle arrest at the G2/M phase in cancer cells, leading to reduced proliferation and increased apoptosis .

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 Value (μM)Reference
AnticancerHepG20.71
MCF-71.39
A5490.08
Anti-inflammatoryIn vitro modelsNot specified
AntioxidantDPPH assayNot specified

Case Study: Antitumor Efficacy

In a recent investigation by Zhang et al., the compound was evaluated for its antitumor efficacy against various human cancer cell lines. The results indicated that it not only inhibited cell growth but also induced significant apoptosis through caspase activation pathways. This study underscores the potential of this pyrazole derivative as a lead compound for further drug development targeting cancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended safety precautions and handling protocols for this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use mechanical exhaust systems to minimize airborne exposure during handling .
  • Personal Protective Equipment (PPE) : Wear NIOSH/MSHA-certified dust masks, chemically resistant gloves (e.g., nitrile), OSHA-compliant safety goggles, and protective clothing to prevent skin/eye contact .
  • First Aid : In case of inhalation, move to fresh air and administer artificial respiration if needed. For skin contact, wash thoroughly with water and remove contaminated clothing .

Q. What is the standard synthetic route for 3-(tert-butyl)-4-(indol-3-ylmethylene)-1-phenyl-2-pyrazolin-5-one?

  • Methodological Answer :

  • Reaction Setup : Reflux equimolar amounts of precursor pyrazolone and indole derivatives in ethanol for 2 hours .
  • Purification : Filter the solid product, wash with ethanol, and recrystallize using a DMF/EtOH (1:1) mixture to achieve >95% purity .

Q. How can researchers confirm the compound’s purity and structural integrity post-synthesis?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity.
  • Spectroscopy : Confirm the structure via 1H^1H-NMR (e.g., tert-butyl proton signals at δ 1.3–1.5 ppm) and FT-IR (C=O stretch at ~1650–1700 cm1^{-1}) .

Advanced Research Questions

Q. How should researchers address the lack of toxicological and ecotoxicological data in experimental design?

  • Methodological Answer :

  • Comparative Analysis : Use structural analogs (e.g., tert-butyl-containing pyrazolones) to predict acute toxicity via QSAR models .
  • In Vitro Testing : Conduct MTT assays on human cell lines (e.g., HEK-293) to estimate cytotoxicity thresholds .
  • Environmental Precautions : Segregate chemical waste and collaborate with certified disposal agencies to mitigate ecological risks .

Q. What strategies can resolve contradictions in reported physicochemical properties (e.g., melting point variability)?

  • Methodological Answer :

  • Controlled Replication : Standardize heating rates (e.g., 1°C/min) during differential scanning calorimetry (DSC) to verify the melting point (reported: 475.4°C) .
  • Crystallography : Perform single-crystal X-ray diffraction to correlate polymorphism with thermal behavior .

Q. What computational methods are suitable for studying the compound’s reactivity and stability under varying conditions?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict reaction pathways with oxidizing agents (e.g., H2O2\text{H}_2\text{O}_2) .
  • Molecular Dynamics (MD) : Simulate degradation kinetics in acidic environments (pH 3–5) to identify unstable functional groups (e.g., pyrazolinone ring) .

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